molecular formula C25H22N6O5 B2782260 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111976-11-4

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2782260
CAS No.: 1111976-11-4
M. Wt: 486.488
InChI Key: CPHMUWWMOIRHRI-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative characterized by a 3-ethyl-1,2,4-oxadiazole substituent at the 3-position and an 8-methyl group on the indole core. The acetamide linker connects the pyrimidoindole system to a 1,3-benzodioxol-5-yl moiety, which may enhance bioavailability or target binding . Its synthesis likely involves multi-step coupling reactions, such as carbodiimide-mediated amidation (e.g., EDC/HOBt) or nucleophilic substitutions, as seen in structurally related compounds . Key analytical methods for characterization include IR, $ ^1 \text{H NMR} $, and mass spectrometry (MS), which confirm functional groups, purity (e.g., 93% in analogous syntheses), and structural integrity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O5/c1-3-20-28-22(36-29-20)11-30-12-26-23-16-8-14(2)4-6-17(16)31(24(23)25(30)33)10-21(32)27-15-5-7-18-19(9-15)35-13-34-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMUWWMOIRHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazoloquinoxaline core, followed by functionalization to introduce the desired substituents.

    Cyclization: The initial step involves the formation of the triazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a suitable quinoxaline derivative with a triazole precursor under acidic or basic conditions.

    Functionalization: The next step involves the introduction of the 3-chlorobenzyl, 3-ethoxypropyl, and 7-methyl groups. This can be done through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups, potentially leading to the formation of new derivatives.

    Substitution: Various substitution reactions can be performed on the benzyl and ethoxypropyl groups to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C24H19N6O5C_{24}H_{19}N_6O_5, and it features a benzodioxole moiety which is known for its pharmacological properties. The presence of the oxadiazole and pyrimidine rings further enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The specific compound has been associated with mechanisms that target telomerase and topoisomerase, both critical for cancer cell survival and replication .

Case Study: Inhibition of Cancer Cell Lines

A study focused on the synthesis of new 1,3,4-oxadiazole derivatives demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines. The mechanisms involved include blocking growth factors and inducing apoptosis in malignant cells .

Potential in Drug Development

The compound's unique structure makes it a candidate for drug development aimed at treating various diseases beyond cancer. Its ability to interact with specific biological targets suggests potential applications in treating inflammatory diseases and metabolic disorders.

Research Insights

Research has indicated that compounds similar to this one can act as inhibitors of certain phospholipases involved in drug-induced phospholipidosis—a condition that can complicate drug therapy by altering drug metabolism and efficacy .

Summary of Applications

Application AreaDescription
Anticancer ActivityInhibits cancer cell proliferation via telomerase and topoisomerase inhibition
Drug DevelopmentPotential for treating inflammatory diseases and metabolic disorders
Mechanistic StudiesInsights into phospholipid metabolism alterations due to drug interactions

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription . Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name & Identifier Core Structure Substituents (R1, R2) Key Functional Groups Molecular Weight (g/mol) Bioactivity Insights Reference
Target Compound Pyrimido[5,4-b]indole R1: 3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl], 8-methyl; R2: N-(1,3-benzodioxol-5-yl) Oxadiazole, benzodioxol, acetamide ~527.56* Hypothesized enhanced selectivity due to ethyl-oxadiazole’s moderate lipophilicity
Compound A () Pyrimido[5,4-b]indole R1: 3-Benzyl; R2: N-(4-phenylbutan-2-yl) Benzyl, phenylbutanyl, acetamide 514.61 Reduced solubility vs. target; benzyl may hinder target engagement
Compound B () Pyrimido[5,4-b]indole R1: 3-(4-Methoxyphenyl), 2-sulfanyl; R2: N-(1,3-benzodioxol-5-yl) Methoxyphenyl, sulfanyl, acetamide 505.54 Sulfanyl group may enhance enzyme inhibition (e.g., thiol-mediated interactions)
Compound C () 1,3,4-Oxadiazole-indole R1: Indol-3-ylmethyl; R2: N-(4-methylphenyl) Oxadiazole-thiol, methylphenyl 407.45 Demonstrated enzyme inhibition; structural divergence limits direct comparison

Notes:

  • Bioactivity : Clustering studies () suggest that structural similarity correlates with shared modes of action. The target’s ethyl-oxadiazole group may balance lipophilicity and selectivity compared to bulkier benzyl (Compound A) or polar sulfanyl (Compound B) groups .
  • Synthetic Yields : Analogous pyrimidoindole syntheses report yields up to 93% (e.g., thiazole-5-acetate in ), but target-specific data are unavailable .

Structural and Functional Analysis

  • Oxadiazole vs. Benzyl Groups : The 3-ethyl-1,2,4-oxadiazole in the target compound likely improves metabolic stability compared to the benzyl group in Compound A, which may suffer from oxidative degradation .
  • Benzodioxol vs. Phenylbutanyl : The benzodioxol moiety (target) offers electron-rich aromaticity for π-π stacking in target binding, whereas Compound A’s phenylbutanyl may introduce conformational flexibility .

Bioactivity and Target Engagement

  • Enzyme Inhibition : Compound C () showed activity against enzymes like acetylcholinesterase, suggesting that the oxadiazole-thiol scaffold is critical. The target’s oxadiazole-methyl group may similarly engage catalytic sites .
  • Protein Target Clustering: highlights that compounds with overlapping bioactivity profiles often share structural motifs. The target’s pyrimidoindole core aligns with known kinase inhibitors, while its acetamide linker may optimize solubility .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of benzodioxole and oxadiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure includes:

  • Benzodioxole ring : Contributes to its pharmacological properties.
  • Oxadiazole moiety : Associated with anticancer and anti-inflammatory activities.
  • Pyrimidine derivative : Enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects against various cancer cell lines. In a study involving 1,2,4-oxadiazole derivatives:

  • IC50 Values : The mean IC50 value was approximately 92.4 µM against a panel of 11 cancer cell lines including colon adenocarcinoma and lung adenocarcinoma .

Table 1 summarizes the anticancer activity of related compounds:

CompoundCancer Cell LineIC50 (µM)
Compound 1Human Colon Adenocarcinoma92.4
Compound 2Human Lung Adenocarcinoma<3.9
Compound 10A549 (Lung Cancer)<3.9

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory potential by inhibiting cyclooxygenases (COX). A study revealed that:

  • Inhibition Rates : Compound 2 inhibited COX-1 and COX-2 by 59.52% and 50.59%, respectively .
    This suggests that the compound may be effective in treating inflammation-related conditions.

Mechanistic Studies

Molecular docking studies have provided insights into how this compound interacts with its targets:

  • Binding Affinity : The interactions of the compound with COX enzymes were favorable, suggesting a strong binding affinity that could translate to effective inhibition in vivo .

Case Study 1: Antiproliferative Effects

In vitro assessments were conducted on A549 lung cancer cells to evaluate the antiproliferative effects of the compound:

  • Results : Compounds derived from the same structural family exhibited selective toxicity towards cancer cells compared to healthy NIH/3T3 cells .

Case Study 2: Structure Activity Relationship (SAR)

A series of derivatives were synthesized to explore the structure–activity relationship:

  • Findings : Modifications on the benzodioxole and oxadiazole rings significantly influenced biological activity, enhancing potency against specific cancer types .

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